Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate is an organic compound with the molecular formula C16H14O4S This compound is characterized by the presence of a benzenesulfonyl group attached to an ethenyl linkage, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate typically involves the reaction of benzenesulfonyl chloride with an appropriate ethenyl benzoate derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonyl hydride derivatives.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or enzymes, thereby altering their activity and function. The ethenyl linkage provides a site for further chemical modifications, enhancing the compound’s versatility in various applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(benzenesulfonyl)methyl]benzoate
- Methyl 2-[2-(benzenesulfonyl)propyl]benzoate
- Methyl 2-[2-(benzenesulfonyl)butyl]benzoate
Uniqueness
Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate is unique due to its specific structural features, including the ethenyl linkage and the benzenesulfonyl groupIts ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
396715-69-8 |
---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate |
InChI |
InChI=1S/C16H14O4S/c1-20-16(17)15-10-6-5-7-13(15)11-12-21(18,19)14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
YLHINPMOAHTQEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.